

3'-Methylacetophenone CAS number and properties

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Compound of Interest

Compound Name: 3'-Methylacetophenone

Cat. No.: B052093

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An In-Depth Technical Guide to **3'-Methylacetophenone**

Introduction

3'-Methylacetophenone, an aromatic ketone, is a significant compound in various scientific and industrial fields. Its chemical structure, featuring a methyl group at the meta position of the acetophenone core, imparts specific properties that make it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and fragrances. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3'-Methylacetophenone is a colorless to light yellow liquid at room temperature.^{[1][2]} Its properties are summarized in the table below, providing a clear reference for experimental and theoretical applications.

Property	Value	Reference
CAS Number	585-74-0	[3][4][5]
Molecular Formula	C ₉ H ₁₀ O	[3][4][5]
Molecular Weight	134.18 g/mol	[3][4][5]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	-9 °C	[6]
Boiling Point	218-220 °C	[6]
Density	0.986 g/mL at 25 °C	[6]
Flash Point	85 °C (185 °F)	[6]
Refractive Index (n ²⁰ /D)	1.529	[6]
Solubility	Difficult to mix with water	[6]
Vapor Pressure	0.22 mmHg	[3]
IUPAC Name	1-(3-methylphenyl)ethanone	[3]
Synonyms	Methyl m-tolyl ketone, m-Methylacetophenone, 3-Acetyltoluene	[2][3][5]

Spectroscopic Data

The unique substitution pattern of **3'-Methylacetophenone** gives rise to a distinct spectroscopic fingerprint, crucial for its identification and characterization.

Spectroscopic Technique	Data	Reference
^1H NMR (CDCl_3)	δ ~7.77-7.34 (m, 4H, Ar-H), δ ~2.60 (s, 3H, -COCH ₃), δ ~2.42 (s, 3H, Ar-CH ₃)	[4][7]
^{13}C NMR (CDCl_3)	δ ~198.3 (C=O), ~138.3, ~137.2, ~133.8, ~128.7, ~128.4, ~125.6 (Ar-C), ~26.6 (-COCH ₃), ~21.3 (Ar-CH ₃)	[7]
Infrared (IR)	Key peaks indicative of C=O stretch (aromatic ketone), C-H aromatic stretch, and C-H aliphatic stretch.	[3][8]
Mass Spectrometry (EI)	Molecular Ion (M^+) at m/z = 134. Key fragments at m/z = 119 ($[\text{M}-\text{CH}_3]^+$) and 91 ($[\text{M}-\text{COCH}_3]^+$).	[3]

Experimental Protocols

Synthesis of 3'-Methylacetophenone via Palladium-Catalyzed Reaction

This protocol describes a modern and specific method for the synthesis of **3'-Methylacetophenone**.

Materials:

- Aryl Nitrile (e.g., 3-methylbenzonitrile) (0.4 mmol)
- Arylboronic Acid (e.g., methylboronic acid) (0.8 mmol)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (5 mol%)
- 2,2'-Bipyridine (bpy) (10 mol%)

- Trifluoroacetic Acid (TFA) (10 equiv)
- Tetrahydrofuran (THF) (2 mL)
- Water (H₂O) (0.4 mL)
- Ethyl Acetate (EtOAc)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Schlenk tube and magnetic stirring bar
- Nitrogen (N₂) atmosphere setup

Procedure:

- To a Schlenk tube equipped with a magnetic stirring bar, add the aryl nitrile (0.4 mmol), arylboronic acid (0.8 mmol), Pd(OAc)₂ (5 mol%), bpy (10 mol%), and TFA (10 equiv).[9]
- Under a nitrogen atmosphere, add THF (2 mL) and H₂O (0.4 mL) to the Schlenk tube.[9]
- Seal the tube and stir the reaction mixture at 80 °C for 36 hours.[9]
- After cooling to room temperature, pour the mixture into ethyl acetate (5 mL).
- Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and then with brine (1 x 10 mL).[9]
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum.[9]
- Purify the resulting residue by flash column chromatography (hexane-EtOAc) to yield **3'-Methylacetophenone**. [9]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

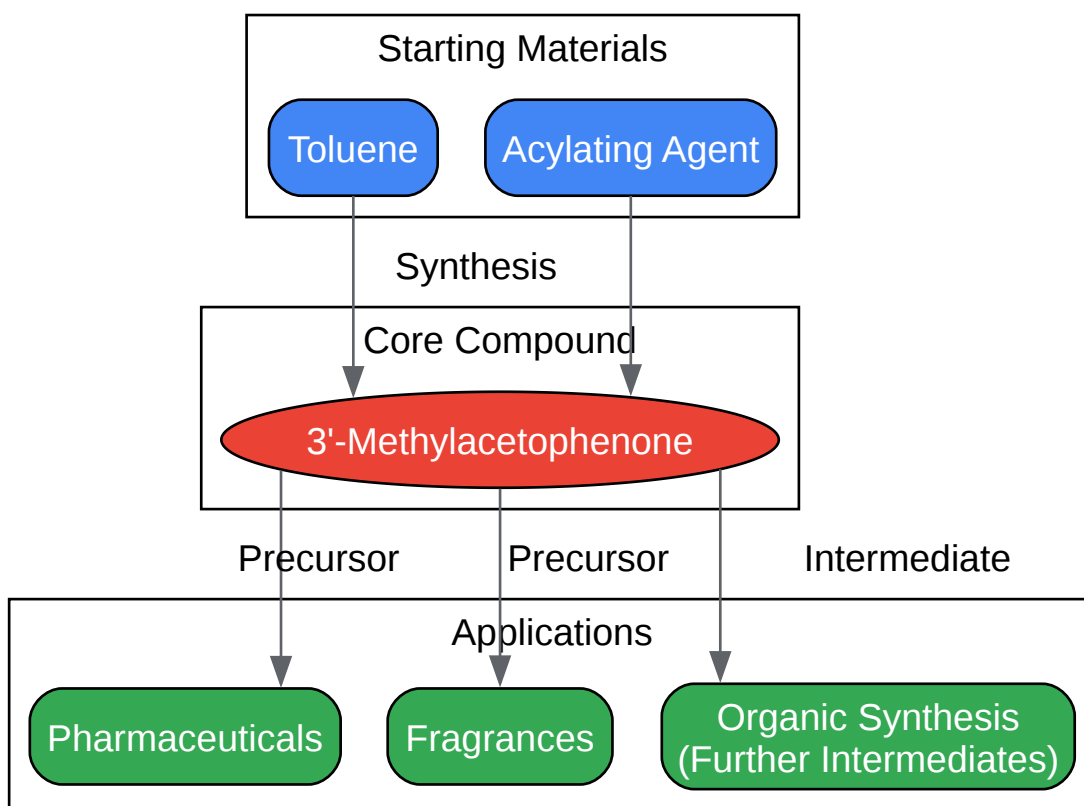
- **Sample Preparation:** Dissolve 10-20 mg of the **3'-Methylacetophenone** sample in approximately 0.6 mL of deuterated chloroform (CDCl_3). Add tetramethylsilane (TMS) as an internal standard.[\[4\]](#)
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[\[4\]](#)
- **^{13}C NMR Acquisition:** On the same instrument, acquire a proton-decoupled ^{13}C NMR spectrum. A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.[\[4\]](#)

Mass Spectrometry (MS):

- **Sample Introduction:** For a volatile liquid like **3'-Methylacetophenone**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[\[4\]](#)
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.[\[4\]](#)
- **Analysis:** Scan a mass-to-charge (m/z) range from approximately 40 to 200 to observe the molecular ion and key fragmentation patterns.[\[4\]](#)

Applications and Relationships

3'-Methylacetophenone serves as a key building block in organic chemistry. Its primary applications are as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries. It is not typically an active biological agent itself but a precursor to molecules with desired biological or aromatic properties.

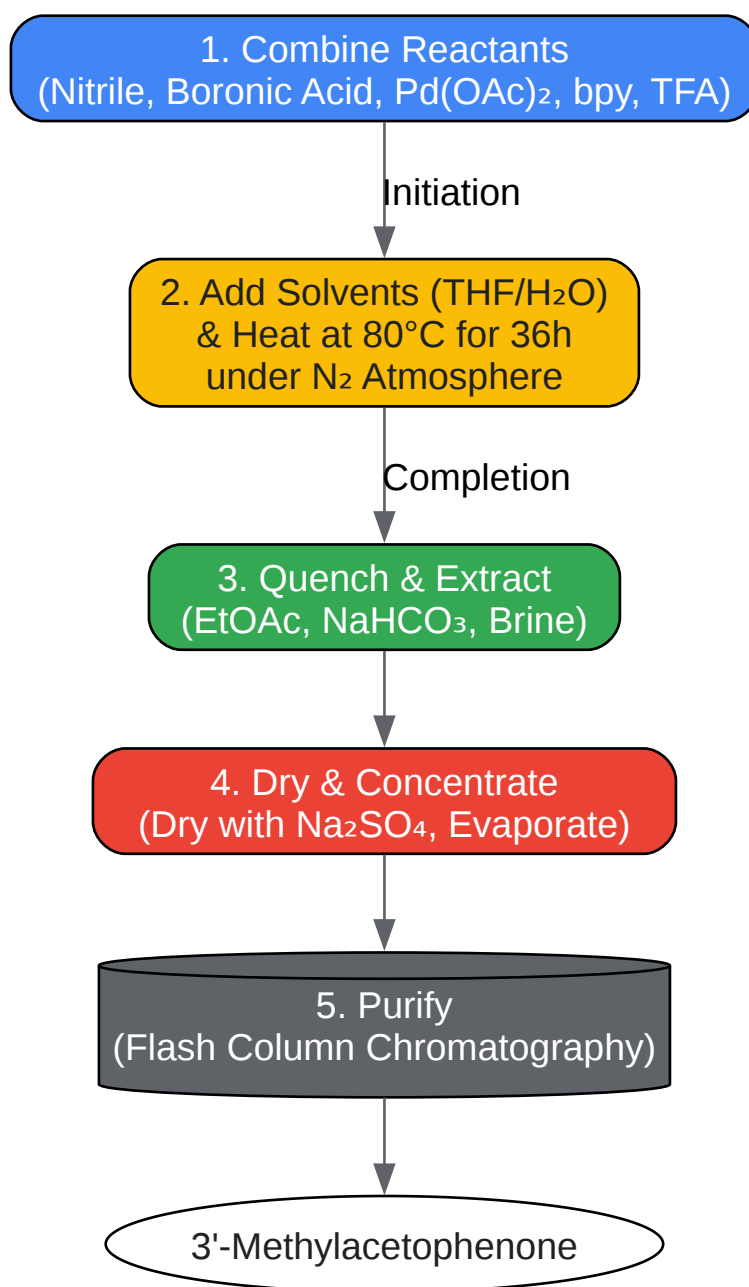


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Logical relationship of **3'-Methylacetophenone**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of **3'-Methylacetophenone**.



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Workflow for the synthesis of **3'-Methylacetophenone**.

Safety and Handling

3'-Methylacetophenone is classified as a combustible liquid and may be harmful if swallowed. Standard laboratory safety protocols should be strictly followed when handling this chemical.

- Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
 - Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
 - Inhalation: Move to fresh air.

The toxicological properties have not been thoroughly investigated, and care should be taken to minimize exposure.

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